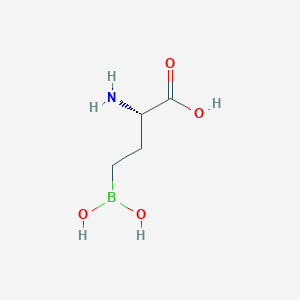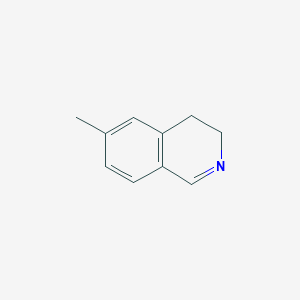
(R)-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a four-membered azetidine ring with a carbaldehyde group and a ketone group, making it a versatile intermediate in various synthetic pathways.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 3,3-dimethyl-2-butanone with an appropriate amine, followed by oxidation to introduce the carbaldehyde group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the efficiency of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the carbaldehyde group can yield the corresponding alcohol.
Substitution: The azetidine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products:
- Oxidized derivatives
- Alcohols from reduction
- Substituted azetidine derivatives
科学的研究の応用
Chemistry: ®-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde is used as an intermediate in the synthesis of various complex organic molecules
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving azetidine derivatives. Its chiral nature makes it a useful probe in stereochemical studies.
Medicine: The compound’s derivatives may have potential pharmaceutical applications, particularly in the development of chiral drugs. Its ability to form stable intermediates makes it a candidate for drug design and synthesis.
Industry: In the industrial sector, ®-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde is used in the production of fine chemicals and specialty materials. Its reactivity and stability make it suitable for various industrial processes.
作用機序
The mechanism of action of ®-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of desired products. In biological systems, it may interact with enzymes and other biomolecules, influencing their activity and function.
類似化合物との比較
- (S)-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde
- 1,3,3-Trimethyl-4-oxoazetidine-2-carboxylic acid
- 1,3,3-Trimethyl-4-oxoazetidine-2-methanol
Comparison: Compared to its (S)-enantiomer, ®-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde exhibits different stereochemical properties, which can influence its reactivity and interactions in chiral environments
特性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC名 |
(2R)-1,3,3-trimethyl-4-oxoazetidine-2-carbaldehyde |
InChI |
InChI=1S/C7H11NO2/c1-7(2)5(4-9)8(3)6(7)10/h4-5H,1-3H3/t5-/m0/s1 |
InChIキー |
XNTZMXHAUDEQOO-YFKPBYRVSA-N |
異性体SMILES |
CC1([C@@H](N(C1=O)C)C=O)C |
正規SMILES |
CC1(C(N(C1=O)C)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Azaspiro[3.4]octan-2-amine](/img/structure/B11923588.png)


![(S)-6,7-Dihydro-5H-cyclopenta[c]pyridin-5-ol](/img/structure/B11923601.png)


![2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11923622.png)




![Cyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11923654.png)


